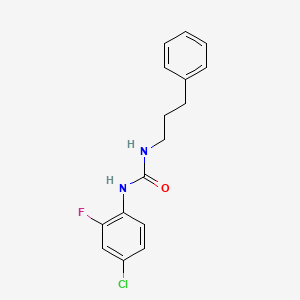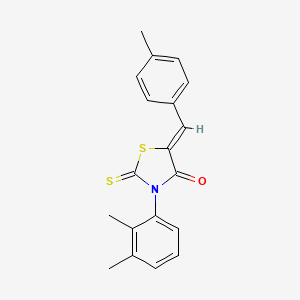
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea
描述
N-(4-chloro-2-fluorophenyl)-N'-(3-phenylpropyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its various applications in plant science research. CPPU is a urea-based compound that belongs to the family of cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to have a wide range of effects on plant growth and development, making it a valuable tool for researchers in the field.
作用机制
CPPU works by binding to cytokinin receptors in plants, which leads to the activation of various signaling pathways that regulate cell division and differentiation. CPPU has been shown to have a similar mode of action to other cytokinins, such as zeatin, but it is more potent and has a longer half-life in plants.
Biochemical and Physiological Effects:
CPPU has a wide range of biochemical and physiological effects on plants, including the promotion of cell division, the inhibition of ethylene synthesis, the enhancement of photosynthesis, and the regulation of gene expression. CPPU has also been shown to increase the levels of various plant hormones, such as auxins and gibberellins, which play important roles in plant growth and development.
实验室实验的优点和局限性
CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner. However, there are also some limitations to the use of CPPU in lab experiments. For example, CPPU can be toxic to plants at high concentrations, and it can also have negative effects on plant growth and development if used improperly.
未来方向
There are many potential future directions for research on CPPU. One area of interest is the development of new methods for the synthesis of CPPU that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, there is a need for more research on the potential environmental impacts of CPPU, as well as its potential use in sustainable agriculture practices. Overall, CPPU is a valuable tool for researchers in the field of plant science, and it has the potential to contribute to the development of new and innovative approaches to crop production and plant biotechnology.
科学研究应用
CPPU has been extensively studied for its various applications in plant science research. It has been shown to promote cell division, enhance fruit set, increase fruit size, delay fruit senescence, and improve fruit quality in a wide range of crops, including apples, grapes, kiwifruit, tomatoes, and strawberries. CPPU has also been shown to increase the yield and quality of various ornamental plants, such as roses and chrysanthemums. CPPU is a valuable tool for researchers in the field of plant science, as it allows for the manipulation of plant growth and development in a controlled manner.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c17-13-8-9-15(14(18)11-13)20-16(21)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZWMCQZERMAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(3-phenylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4737733.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)

![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4737782.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)